3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one
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Description
3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Anticancer Applications
Several studies have investigated the potential of compounds with structural similarities to "3-((4-fluoro-3-methoxyphenyl)amino)-1-methylpyrazin-2(1H)-one" in cancer therapy. For example, derivatives of piperidone oxime ethers have shown cytotoxicity against human cervical carcinoma (HeLa) cells, suggesting their potential as leads for anticancer drug synthesis (Parthiban et al., 2011). Similarly, compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified as tubulin polymerization inhibitors, exhibiting promising antiproliferative activity toward human cancer cells (Minegishi et al., 2015).
Antimicrobial Activity
Compounds containing the pyrazole moiety have been synthesized and evaluated for their antimicrobial activities. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their derivatives showed significant antimicrobial activity (Puthran et al., 2019). This highlights the potential of such compounds in addressing microbial resistance through novel therapeutic agents.
Corrosion Inhibition
Research has also extended to the application of pyrazole derivatives as corrosion inhibitors. Pyranopyrazole derivatives, for example, have been found to offer significant protection for mild steel in acidic environments, demonstrating their utility in industrial applications (Yadav et al., 2016).
Organic Synthesis and Fluorophores
Furthermore, pyrazolo[1,5-a]pyrimidines have been synthesized as intermediates for creating functional fluorophores, highlighting the versatility of pyrazine derivatives in organic synthesis and their potential in developing novel fluorescent probes for biological and environmental applications (Castillo et al., 2018).
properties
IUPAC Name |
3-(4-fluoro-3-methoxyanilino)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-16-6-5-14-11(12(16)17)15-8-3-4-9(13)10(7-8)18-2/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSBEJXLRDVUCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC(=C(C=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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